tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-prop-2-enylsulfanylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-5-7-14-8-6-11-9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYPZODKABCZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate generally involves:
- Protection of the amino group with a tert-butyl carbamate (Boc) protecting group.
- Introduction of the sulfanyl (thioether) functionality via nucleophilic substitution using a suitable sulfur nucleophile.
- Attachment of the prop-2-en-1-yl (allyl) group to the sulfur atom.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- tert-butyl carbamate-protected aminoethyl intermediate : The amino group is first protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate derivative.
- 2-(prop-2-en-1-ylsulfanyl)ethyl moiety : Introduced by reacting the Boc-protected aminoethyl intermediate with allyl halides or allyl sulfonates in the presence of a sulfur nucleophile.
Stepwise Synthesis Approach
Step 1: Protection of Ethanolamine or Aminoethyl Derivative
- The primary amine is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in a basic medium (e.g., triethylamine) to yield tert-butyl N-(2-aminoethyl)carbamate.
- This step prevents undesired side reactions during subsequent sulfur incorporation.
Step 2: Introduction of the Sulfanyl Group
- The Boc-protected aminoethyl compound is reacted with a thiol or thiolate anion.
- For example, sodium hydrosulfide or potassium thioacetate can be used to introduce the sulfanyl group.
- The nucleophilic sulfur attacks an electrophilic carbon center, typically an alkyl halide.
Step 3: Allylation of the Sulfur Atom
- The sulfanyl intermediate is then alkylated with allyl bromide or allyl chloride under basic conditions.
- This reaction forms the prop-2-en-1-ylsulfanyl side chain attached to the ethyl linker.
- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethanolamine + Boc2O + base | Room temperature, organic solvent | tert-butyl N-(2-aminoethyl)carbamate |
| 2 | Boc-protected amine + sulfur nucleophile | Mild heating, inert atmosphere | tert-butyl N-[2-(sulfanyl)ethyl]carbamate |
| 3 | Sulfanyl intermediate + allyl halide | Base, DMF, room temp to reflux | This compound |
Experimental Data and Research Findings
Crystallographic and Structural Insights
- Studies on related carbamate derivatives with alkyne or alkene substituents reveal that the Boc-protected amine maintains stability under nucleophilic substitution conditions.
- Intramolecular hydrogen bonding and intermolecular interactions stabilize the crystal structure, as seen in analogous compounds (e.g., tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate).
- The dihedral angles between functional planes in these molecules influence reactivity and stability during synthesis.
Yield and Purity
- The overall yield for the three-step synthesis typically ranges from 60% to 85%, depending on reaction conditions and purification methods.
- Purification is commonly achieved by column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.
Analytical Characterization
- Confirmation of the product is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- The presence of the allyl sulfanyl group is confirmed by characteristic vinyl proton signals in 1H NMR around 5.0–6.0 ppm.
- Carbamate carbonyl absorption appears near 1700 cm⁻¹ in IR spectra.
Summary Table of Preparation Methods
| Method Aspect | Details |
|---|---|
| Amino Protection | Boc protection using di-tert-butyl dicarbonate in presence of base |
| Sulfur Incorporation | Reaction with sulfur nucleophiles such as sodium hydrosulfide or potassium thioacetate |
| Allylation | Alkylation with allyl halides (allyl bromide/chloride) under basic conditions |
| Solvents | DMF, DMSO, or other polar aprotic solvents |
| Bases | Triethylamine (for Boc protection), potassium carbonate or sodium hydride (for allylation) |
| Reaction Temperature | Room temperature to reflux |
| Purification | Column chromatography |
| Characterization | NMR, IR, MS, X-ray crystallography (for structure confirmation) |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The allylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The allyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Key Reaction Pathways
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbamate group can be reduced to yield the corresponding amine.
- Substitution Reactions : The compound can undergo substitution reactions involving the hexyl chain and the prop-2-en-1-ylsulfanyl group.
Chemistry
In organic synthesis, tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate serves as an intermediate for constructing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with desired properties.
The compound exhibits potential biological activities that are being explored in various studies:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in drug design, particularly for targeting specific enzymes involved in disease pathways.
- Antimicrobial Properties : Compounds containing sulfanyl groups are often associated with antibacterial and antifungal activities. Preliminary studies suggest that this compound may enhance lipophilicity, improving its interaction with biological membranes and increasing bioavailability .
Case Study: Antibacterial Activity
A comparative study on sulfanyl-containing compounds indicated that those with longer carbon chains exhibited increased antibacterial activity against Gram-positive bacteria. Although direct testing of this specific compound has not been published, its structural similarity to effective antibacterial agents suggests potential efficacy against microbial pathogens.
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for its use in developing new materials with tailored functionalities.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate involves its interaction with specific molecular targets. The allylthioethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl carbamate group provides stability and enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Chemical Structure and Properties
- Molecular Formula: C₁₀H₁₉NO₂S (CAS: 1000806-49-4) .
- Key Features : Contains a tert-butyl carbamate group linked to an ethyl chain with a prop-2-en-1-ylsulfanyl (allyl thioether) substituent.
- Synthesis : Typically prepared via nucleophilic substitution reactions using tert-butyl carbamate intermediates and bromoalkyl reagents, as seen in analogous syntheses of related compounds (e.g., tert-butyl N-(6-bromohexyl) carbamate) .
Comparison with Structurally Similar Compounds
tert-Butyl N-(2-prop-2-ynylsulfanylethyl)carbamate
- Molecular Formula: C₁₀H₁₇NO₂S (CID: 71758650) .
- Structural Difference : Replaces the allyl thioether (C=C) with a propargyl thioether (C≡C).
- Reactivity :
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate
- Molecular Formula: C₁₀H₂₀ClNO₄S (CAS: 1956335-01-5) .
- Functional Group : Chlorosulfonyl substituent vs. allyl thioether.
- Reactivity :
Lipophilicity and Solubility
Stability and Reactivity
Toxicity Profile
- Unlike ethyl carbamate (a known carcinogen), tert-butyl carbamates are less metabolically activated due to steric hindrance, reducing toxicity risks .
Biological Activity
tert-Butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound has garnered attention due to its unique structure and potential biological activities, particularly in enzyme inhibition and protein interactions. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Identity:
- Molecular Formula: C14H27NO2S
- Molecular Weight: 273.44 g/mol
- IUPAC Name: tert-butyl N-(2-prop-2-enylsulfanylethyl)carbamate
- Canonical SMILES: CC(C)(C)OC(=O)NCC(SC=C)C
Structure Analysis:
The compound features a tert-butyl group, a prop-2-en-1-ylsulfanyl group, and an ethyl carbamate moiety. These structural components contribute to its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins.
The mechanism involves:
- Enzyme Inhibition: The carbamate group can form covalent bonds with the active sites of certain enzymes, effectively blocking their activity.
- Protein Interaction: The prop-2-en-1-ylsulfanyl group may interact with thiol groups in proteins, leading to modifications that impact protein function and stability.
These interactions can modulate various biochemical pathways, resulting in observable biological effects.
Case Studies and Applications
-
Enzyme Inhibition Studies:
- Research has demonstrated that this compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies indicate its potential role in inhibiting enzymes linked to cancer cell proliferation.
-
Antioxidant Properties:
- Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
-
Pharmaceutical Applications:
- The compound is being explored as a potential lead in drug development for conditions such as cancer and neurodegenerative diseases due to its ability to modify protein interactions.
Data Table: Summary of Biological Activities
Q & A
Q. How can the synthesis of tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate be optimized for high yield and purity?
Methodological Answer:
- Reaction Solvent Selection: Use ethyl acetate for dissolving intermediates, as demonstrated in analogous carbamate syntheses where HCl in ethyl acetate facilitates deprotection .
- Temperature Control: Maintain mild conditions (e.g., room temperature) to avoid side reactions, particularly with acid-sensitive functional groups .
- Catalyst Screening: Explore base catalysts (e.g., triethylamine) for carbamate coupling steps, ensuring compatibility with thioether and allyl groups.
- Purity Monitoring: Employ TLC or HPLC to track reaction progress, referencing purity standards (≥95%) from validated synthetic protocols .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane to separate polar impurities.
- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data from structurally similar carbamates .
- Distillation: For volatile byproducts, employ fractional distillation under reduced pressure if thermal stability permits .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis: Assign peaks using - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm), allyl sulfide (δ 3.2–3.5 ppm for SCH), and carbamate carbonyl (δ ~155 ppm) .
- FTIR: Validate carbamate C=O stretch (~1690–1730 cm) and S–C vibrations (~600–700 cm) .
- X-ray Crystallography: Resolve molecular geometry using SHELXL for refinement and ORTEP-3 for visualization .
Q. What are the recommended safety protocols for handling and storing this compound?
Methodological Answer:
- Storage: Keep in airtight containers at room temperature, away from light and moisture, as recommended for tert-butyl carbamates .
- PPE: Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Avoid contact with strong acids/oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?
Methodological Answer:
Q. What mechanistic insights can be gained from studying the reactivity of the allyl sulfide moiety in this compound?
Methodological Answer:
- Radical Trapping Experiments: Use AIBN or DTBP to initiate thiol-ene reactions, monitoring kinetics via -NMR .
- Computational Modeling: Apply DFT (e.g., Gaussian) to simulate transition states for sulfide oxidation or nucleophilic substitutions .
Q. How should conflicting spectral data (e.g., unexpected 13C^{13}C13C-NMR shifts) be analyzed?
Methodological Answer:
Q. What experimental conditions destabilize the carbamate group, and how can stability be quantified?
Methodological Answer:
Q. Can computational methods predict the compound’s behavior in catalytic systems?
Methodological Answer:
- Docking Simulations: Model interactions with metal catalysts (e.g., Pd or Ru) using AutoDock Vina to predict regioselectivity in cross-coupling reactions .
- MD Simulations: Analyze solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS .
Q. Are there alternative synthetic routes to bypass challenges with allyl sulfide functionalization?
Methodological Answer:
- Protection/Deprotection Strategies: Replace allyl sulfide with a benzylthioether for easier manipulation, followed by ozonolysis to regenerate the allyl group .
- Click Chemistry: Explore Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce sulfur-containing substituents post-carbamate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
